molecular formula C11H7BrF6O3 B14072593 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one

1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one

Cat. No.: B14072593
M. Wt: 381.07 g/mol
InChI Key: VNKBMOOAKAFMAC-UHFFFAOYSA-N
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Description

1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one typically involves the reaction of 2,6-bis(trifluoromethoxy)benzene with a bromopropanone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions produce ketones and alcohols, respectively.

Scientific Research Applications

1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The bromopropanone moiety may act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity.

Comparison with Similar Compounds

  • 1-(2,6-Bis(trifluoromethoxy)phenyl)propan-2-one
  • (2,6-Bis(trifluoromethoxy)phenyl)propanoic acid

Comparison: 1-(2,6-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is unique due to the presence of both trifluoromethoxy groups and a bromopropanone moiety, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different balance of lipophilicity and electrophilicity, making it suitable for specific research and industrial applications.

Properties

Molecular Formula

C11H7BrF6O3

Molecular Weight

381.07 g/mol

IUPAC Name

1-[2,6-bis(trifluoromethoxy)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C11H7BrF6O3/c12-5-6(19)4-7-8(20-10(13,14)15)2-1-3-9(7)21-11(16,17)18/h1-3H,4-5H2

InChI Key

VNKBMOOAKAFMAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)CC(=O)CBr)OC(F)(F)F

Origin of Product

United States

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